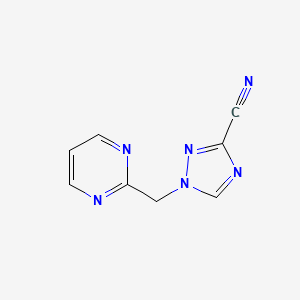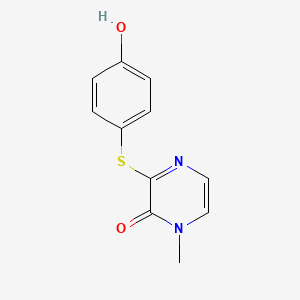![molecular formula C13H17NO5S B7568672 4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid, commonly known as MOBA, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. MOBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 351.41 g/mol.
Mechanism of Action
The mechanism of action of MOBA as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, which results in the inhibition of the catalytic activity of the enzyme. MOBA has been shown to form a stable complex with carbonic anhydrase II and IX, which prevents the binding of bicarbonate to the enzyme and inhibits the hydration of carbon dioxide.
Biochemical and Physiological Effects:
MOBA has been shown to have a range of biochemical and physiological effects, particularly as a carbonic anhydrase inhibitor. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can result in a decrease in the pH of the extracellular fluid. This can have various effects on the body, depending on the location and severity of the acidosis. MOBA has also been shown to have anti-inflammatory, anticonvulsant, and antitumor activities, which may be related to its inhibition of carbonic anhydrase.
Advantages and Limitations for Lab Experiments
MOBA has several advantages as a research tool, particularly in the field of medicinal chemistry. It is a potent and selective inhibitor of carbonic anhydrase II and IX, which makes it a valuable tool for studying the role of these enzymes in various diseases. MOBA is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, MOBA has some limitations as a research tool, particularly in terms of its stability and solubility. MOBA is prone to hydrolysis and degradation, which can affect its potency and selectivity. In addition, MOBA is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on MOBA. One area of interest is the development of MOBA-based carbonic anhydrase inhibitors as potential therapeutics for cancer and other diseases. Another area of interest is the use of MOBA as a building block for the synthesis of novel materials with unique properties. MOBA has also been proposed as a potential sensor for the detection of carbon dioxide and other gases. Further research is needed to explore these and other potential applications of MOBA.
Synthesis Methods
The synthesis of MOBA involves the reaction of 4-aminobenzenesulfonyl chloride with 2-methyl-1,4-oxazepane in the presence of a base, such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield MOBA. The yield of MOBA can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of the reactants.
Scientific Research Applications
MOBA has been extensively studied for its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, which is an important process in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of various diseases, such as glaucoma, epilepsy, and cancer. MOBA has been found to be a potent inhibitor of carbonic anhydrase II and IX, which are overexpressed in various types of cancer cells.
properties
IUPAC Name |
4-[(2-methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-9-14(7-2-8-19-10)20(17,18)12-5-3-11(4-6-12)13(15)16/h3-6,10H,2,7-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIYDFBNQWBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)

![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)

![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)